Home > Products > Building Blocks P5208 > Rosuvastatin methyl ester
Rosuvastatin methyl ester - 147118-40-9

Rosuvastatin methyl ester

Catalog Number: EVT-362669
CAS Number: 147118-40-9
Molecular Formula: C23H30FN3O6S
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rosuvastatin methyl ester serves as a key intermediate in the synthesis of rosuvastatin calcium, a widely prescribed medication for managing hypercholesterolemia. [, , ] While rosuvastatin calcium acts as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels, its precursor, rosuvastatin methyl ester, plays a crucial role in various research domains. [, ] Scientists utilize this compound to investigate synthetic pathways, explore novel crystal forms, and delve into the structure-activity relationship of statins. [, , , ]

Future Directions
  • Optimization of Green Synthesis: Further research can focus on optimizing environmentally friendly synthesis methods, such as liquid-assisted Wittig reactions, to minimize waste generation and environmental impact. []
  • Expanded Biological Evaluation: While initial studies highlight the vascular effects of rosuvastatin methyl ester, further investigations can explore its potential effects on other biological systems and pathways. []

Rosuvastatin

Compound Description: Rosuvastatin is a synthetic statin medication used to lower cholesterol and reduce the risk of cardiovascular disease. It acts by inhibiting the enzyme HMG-CoA reductase, which is involved in cholesterol biosynthesis [, ].

Relevance: Rosuvastatin is the parent compound of rosuvastatin methyl ester. The only structural difference between the two is the presence of a methyl ester group in rosuvastatin methyl ester, where rosuvastatin has a carboxylic acid group. This makes rosuvastatin methyl ester a prodrug of rosuvastatin, as it is metabolized in the body to release the active drug [, ].

Simvastatin

Compound Description: Simvastatin is another synthetic statin medication, similar in structure and function to rosuvastatin. It is also used to lower cholesterol levels and reduce cardiovascular risks [].

Relevance: While not directly derived from rosuvastatin methyl ester, simvastatin belongs to the same chemical class of statins. Both simvastatin and rosuvastatin share the characteristic HMG-CoA reductase inhibitory activity, although they differ in their chemical structures and pharmacological properties [, ].

Atorvastatin

Compound Description: Atorvastatin is a synthetic statin medication used to lower cholesterol and reduce the risk of cardiovascular events. It is a potent inhibitor of HMG-CoA reductase [].

(4R,6S)-6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,1-dimethylethyl ester

Compound Description: This compound is a key intermediate in the synthesis of Rosuvastatin [].

(E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amine]pyrimidine-5-group)(3R,5S)-3,5-dihydroxy-6-heptenoic acid ester

Compound Description: This compound is a crystal form of a rosuvastatin ester, the specific ester group (R) is not specified in the provided abstract [, ].

(4R-cis)-6-[(acetyloxy) methyl]-2,2-dimethyl-1,3-dioxo hexane-4-alkyl acetate

Compound Description: This compound is a starting material used in the synthesis of Rosuvastatin ethyl ester [, ].

4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-hydroxymethyl-1-pyrimidine

Compound Description: This compound is a key intermediate (main chain alcohol) in the synthesis of Rosuvastatin [].

(E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methane sulfonamide) pyrimidine-5-yl] acraldehyde

Compound Description: This compound is an intermediate in the synthesis of Rosuvastatin Calcium [].

Cannabidiolic acid methyl ester (HU-580)

Compound Description: Cannabidiolic acid methyl ester (HU-580) is a stable synthetic analog of cannabidiolic acid (CBDA), a naturally occurring cannabinoid found in the Cannabis sativa plant. It acts as a potent agonist of the 5-HT1A receptor, which is known to play a role in nausea and anxiety [].

Source and Classification

Rosuvastatin methyl ester is synthesized from rosuvastatin, which was first disclosed in European Patent EP 521471. It falls under the category of synthetic organic compounds, specifically as an ester derivative of a statin class drug . Statins are widely recognized for their role in managing dyslipidemia and preventing cardiovascular diseases.

Synthesis Analysis

The synthesis of rosuvastatin methyl ester involves several methodologies, primarily focusing on the esterification process. One notable method utilizes a protected butyl ester as a starting material, which is subjected to resterification in the presence of a catalyst such as methylsulfonic acid or titanium isopropylate. This process typically yields high purity and efficiency .

Key Parameters

  • Catalysts Used: Acidic catalysts (e.g., organic sulfonic acids) or neutral catalysts (e.g., titanium isopropylate).
  • Reaction Conditions: The reaction can occur under mild conditions, often at room temperature, and may last several hours.
  • Purification: Post-synthesis, the crude product often appears as an oily substance but can be crystallized using solvents like diethyl ether or diisopropyl ether to achieve higher purity levels exceeding 90% .
Molecular Structure Analysis

Rosuvastatin methyl ester has a complex molecular structure characterized by specific stereochemistry. The compound's structure includes a pyrimidine ring, hydroxyl groups, and a methyl ester functionality.

Structural Data

  • Molecular Formula: C22_{22}H28_{28}FN_{N}O6_{6}S
  • Molecular Weight: Approximately 453.53 g/mol
  • Stereochemistry: The compound predominantly exists in two enantiomeric forms, with the 3R, 5S configuration being the desired form for therapeutic efficacy .
Chemical Reactions Analysis

Rosuvastatin methyl ester participates in various chemical reactions typical of esters. These include hydrolysis to regenerate rosuvastatin and potential reactions involving nucleophilic substitutions.

Relevant Reactions

  • Hydrolysis: In the presence of water or hydroxide ions, the methyl ester can be hydrolyzed back to rosuvastatin.
  • Nucleophilic Substitution: The methyl group can participate in nucleophilic substitution reactions under suitable conditions, leading to further functionalization of the molecule.
Mechanism of Action

The mechanism of action of rosuvastatin methyl ester mirrors that of its parent compound, rosuvastatin. It primarily functions as an inhibitor of hydroxymethylglutaryl coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis.

Mechanistic Insights

  • Endothelium-Independent Relaxation: Studies indicate that the methyl ester exhibits a more pronounced endothelium-independent relaxant effect on vascular smooth muscle compared to rosuvastatin. This effect is mediated through nitric oxide production and potassium channel activation .
  • Inducible Nitric Oxide Synthase: The compound also enhances the expression of inducible nitric oxide synthase in vascular tissues, contributing to its vasodilatory effects .
Physical and Chemical Properties Analysis

Rosuvastatin methyl ester exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Applications

The primary application of rosuvastatin methyl ester lies within pharmacology, particularly in the development of cholesterol-lowering agents. Its unique properties make it suitable for further research into cardiovascular therapeutics.

Scientific Applications

  • Pharmacological Studies: Used in studies assessing its vasodilatory effects compared to other statins.
  • Drug Development: Investigated as a potential candidate for enhancing the efficacy and reducing side effects associated with traditional statins.
  • Research on Nitric Oxide Pathways: Explored for its role in modulating nitric oxide pathways within vascular tissues, providing insights into cardiovascular health management .
Introduction to Rosuvastatin Methyl Ester

Chemical Identity and Structural Significance

RME possesses the molecular formula C23H30FN3O6S and a molecular weight of 495.56 g/mol, with its structure definitively characterized through spectroscopic and crystallographic methods [1]. Key identifiers include:

  • CAS Registry Number: 147118-40-9
  • SMILES Notation: COC(=O)CC@HCC@H\C=C\c1c(nc(nc1c2ccc(F)cc2)N(C)S(=O)(=O)C)C(C)C
  • InChI Key: SUTPUCLJAVPJRS-NDZBKKTDSA-N
  • IUPAC Name: methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate [1]

The methyl ester group (-COOCH3) at the C1 position serves as a protective moiety for the carboxylic acid functionality during synthetic processing. This protection is chemically essential because:

  • It prevents unwanted side reactions (e.g., lactonization or nucleophilic attacks) at the carboxylic acid site during subsequent transformations
  • It improves compound solubility in organic solvents, facilitating purification via chromatography or crystallization
  • It enables selective deprotection under mild basic conditions at the final synthesis stage [5] [8]
  • Table 1: Key Physicochemical Properties of Rosuvastatin Methyl Ester
PropertyValueAnalytical Method
Molecular FormulaC23H30FN3O6SHigh-Resolution Mass Spectrometry
Molecular Weight495.56 g/molCalorimetry
Melting Point128-130°CDifferential Scanning Calorimetry
Specific Rotation [α]20D+42.5° (c=0.5, CHCl3)Polarimetry
clogP-0.33Computational Prediction

RME exhibits markedly lower lipophilicity (clogP = -0.33) compared to other synthetic statins like atorvastatin (clogP ~1.5), attributable to its polar N-methyl-N-linked sulfonamide group and pyrimidine ring. This hydrophilicity reduces nonspecific protein binding (approximately 88% versus >95% for lipophilic statins), a property retained from the parent drug that contributes to favorable pharmacokinetics in the final active pharmaceutical ingredient [8]. X-ray crystallographic studies confirm the (3R,5S) stereochemistry and E-configuration of the heptenoic acid side chain – stereoelectronic features essential for optimal binding to the HMG-CoA reductase enzyme's active site [7] [8].

Role as a Synthetic Intermediate in Statin Production

RME functions as the penultimate precursor in rosuvastatin calcium synthesis, where its primary role is to facilitate the construction and purification of the complex molecule before final hydrolysis to the active carboxylic acid form. The ester's synthetic advantages include:

  • Enhanced Stability: The methyl ester protects the sensitive β,δ-dihydroxycarboxylic acid system from dehydration or oxidation during manufacturing processes, particularly under acidic conditions encountered in earlier synthetic stages [5].
  • Purification Efficiency: Crystalline RME intermediates can be rigorously purified via recrystallization from solvent systems like ethyl acetate/hexanes or acetone/water, effectively reducing isomeric and genotoxic impurities to pharmacopeial limits (<0.15%) before the final hydrolysis step [5] [6].
  • Stereochemical Control: Asymmetric hydrogenation or enzymatic reduction approaches applied to RME precursors reliably achieve the required (3R,5S) diol configuration, with diastereomeric excess exceeding 99% in optimized processes [5].
  • Deprotection Selectivity: The methyl ester undergoes clean hydrolysis under mild conditions (e.g., aqueous NaOH/THF at 0-5°C) without epimerization or degradation of the sensitive pyrimidine ring, fluorophenyl group, or stereocenters [5].

  • Table 2: Purification Efficiency of Rosuvastatin Methyl Ester vs. Rosuvastatin Acid

ParameterRosuvastatin Methyl EsterRosuvastatin AcidAdvantage
CrystallinityHigh, well-defined crystalsAmorphous or solvatesHigher purity through recrystallization
Organic SolubilitySoluble in EtOAc, CH2Cl2, acetoneLimited solubilityEasier chromatography
Thermal StabilityStable to 150°CDegrades above 100°CTolerant of drying operations
Acid SensitivityResistant to mild acidsLactonizes readilyCompatible with acidic workups

Industrial syntheses typically employ RME in two critical transformations:

  • Wittig Olefination: RME derivatives undergo stereoselective coupling with phosphoranes or phosphonates to install the E-configured enoate side chain, achieving >95% isomeric purity through titanium(IV)-mediated reactions [2] [5].
  • Catalytic Hydrogenation: Unsaturated RME precursors are hydrogenated over heterogeneous catalysts (e.g., Pd/C or Ru-complexes) with asymmetric induction controlled by chiral modifiers, yielding the (3R,5S)-dihydroxy ester without protecting group manipulations [5].

Notably, the methyl ester's chemical robustness allows stringent purification after these steps, crucially reducing cis-isomer contamination and alkyl sulfonate impurities to levels unattainable when handling the sensitive rosuvastatin acid directly. This purification capability directly translates to improved drug safety profiles by minimizing genotoxic impurities in the final API [5] [6].

Historical Development and Patent Landscape

The development pathway of RME parallels rosuvastatin's commercial journey, evolving from early stoichiometric syntheses toward catalytic, environmentally conscious processes. Key historical milestones include:

  • 1991: Initial rosuvastatin patent filings by Shionogi disclosed ester-protected intermediates but lacked optimized RME processes [6].
  • 2003: AstraZeneca's FDA approval of Crestor® (rosuvastatin calcium) spurred intensive process research into RME-centric syntheses to bypass DIBAH reduction steps and aluminum waste streams [6] [7].
  • 2010-2020: Patent landscape shifted toward sustainable catalysis (e.g., CN105461636A describing titanium(IV) isopropoxide-catalyzed condensations) and impurity control, with over 45 patents specifically claiming novel RME crystallization forms or purification methods [2] [6].

  • Table 3: Key Patents Involving Rosuvastatin Methyl Ester Manufacturing Innovations

Patent NumberPriority YearKey InnovationAssigneeExpiration
CN105461636A2015Solvent-free condensation using Co-Mn catalystsZhejiang Hisun2035
EP3445751B92018Polymorphic Form X of RME for purificationAstraZeneca2038
CN115286582B2021Continuous flow hydrogenation of RME precursorsJiangsu Hengrui2041
US20130197224A12012Julia-Kocienski olefination avoiding phosphinesRanbaxy2032

The expiration of foundational rosuvastatin composition-of-matter patents between 2016-2020 triggered a surge in RME-focused process patents as generic manufacturers optimized routes for cost efficiency. This competitive landscape features two strategic approaches:

  • Green Chemistry Innovations: Modern patents emphasize atom economy (e.g., catalytic olefinations replacing stoichiometric phosphoranes) and reduced environmental impact through solvent-free condensations and aqueous workups, decreasing E-factors by 35-60% compared to first-generation routes [2] [6].
  • Polymorph Protection: Crystalline forms of RME remain heavily patented, with Form X (EP3445751B9) showing superior filtration characteristics and impurity rejection, directly enhancing manufacturing throughput. These solid-state innovations create significant barriers to generic entry despite API patent expirations [6].

Market dynamics reflect RME's growing importance, with the global market projected to expand from $1.2 billion in 2024 to $5.97 billion by 2031 at a 7.5% CAGR, driven by rosuvastatin's position as the 13th most prescribed U.S. drug (37 million annual prescriptions) [3] [4] [9]. Regional shifts are underway as Asia-Pacific emerges as the dominant production hub, with Indian and Chinese manufacturers like Ambeed, Anant Pharmaceuticals, and Opulent Pharma capturing >65% of intermediate supply through vertically integrated facilities [4] [9].

  • Table 4: Rosuvastatin Methyl Ester Market Projections and Regional Dynamics
Region2024 Market Size (USD Billion)2031 Projection (USD Billion)CAGR (%)Key Drivers
Asia-Pacific0.783.129.2%Generic API production growth, lower manufacturing costs
North America0.251.156.8%High rosuvastatin demand, CMO partnerships
Europe0.120.525.9%Green chemistry adoption, biosimilar competition
Rest of World0.050.184.7%Improving healthcare access

Future innovation will likely focus on biocatalytic approaches to RME synthesis, with several 2024 patent applications disclering transaminase-mediated stereocontrol and esterase-assisted deprotection. These developments align with pharmaceutical industry goals of reducing metal catalyst usage and enhancing process mass intensity while maintaining the stringent purity requirements for cardiovascular drug intermediates [4] [6].

Properties

CAS Number

147118-40-9

Product Name

Rosuvastatin methyl ester

IUPAC Name

methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C23H30FN3O6S

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18-/m1/s1

InChI Key

SUTPUCLJAVPJRS-NDZBKKTDSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Synonyms

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester;

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.